N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide
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Overview
Description
The compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes furan and thiophene rings, which are heterocyclic compounds with oxygen and sulfur atoms, respectively . It also contains an acetamide group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing furan and thiophene rings are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Photoinduced Direct Oxidative Annulation
Research by Zhang et al. (2017) demonstrates a method for the synthesis of highly functionalized polyheterocyclic compounds through photoinduced direct oxidative annulation of related compounds. This method does not require transition metals and oxidants, offering a greener alternative for synthesizing complex heterocyclic structures which might be applicable to the synthesis or functional modification of the compound (Zhang et al., 2017).
Synthesis of Geminally Activated Nitro Dienes
Baichurin et al. (2019) detailed the synthesis of geminally activated nitro dienes, providing insights into the condensation reactions that might be relevant for derivatizing or modifying compounds like N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide for specific applications (Baichurin et al., 2019).
Efficient Synthesis of Acetamide Derivatives
A study by Raju et al. (2022) on the efficient synthesis of acetamide derivatives through a one-pot three-component synthesis could inform approaches for the functionalization or synthesis of similar compounds, enhancing their applicability in various research fields (Raju et al., 2022).
Singlet Oxygen-Mediated Oxidation
Kotzabasaki et al. (2016) explored the singlet oxygen-mediated oxidation of thiophenyl-substituted furans, leading to the synthesis of γ-hydroxybutenolides. This study provides insights into oxidative processes that could be relevant for the modification of similar compounds (Kotzabasaki et al., 2016).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed a metal-free method for the synthesis of polysubstituted pyrrole derivatives, highlighting a green chemistry approach that could potentially be adapted for the synthesis or modification of related compounds (Kumar et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-15(2)28(24,25)18-7-5-16(6-8-18)12-21(23)22-13-19(17-9-11-27-14-17)20-4-3-10-26-20/h3-11,14-15,19H,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APODKBGYQBWDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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